molecular formula C12H10N4 B10909623 5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10909623
M. Wt: 210.23 g/mol
InChI Key: GGEVDDIFIGUHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical compound belonging to the prominent class of pyrazolo[1,5-a]pyrimidines, a nitrogen-rich, fused bicyclic heterocyclic system recognized as a privileged scaffold in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate and core structure for developing novel therapeutic agents, particularly in the field of targeted cancer therapy. Its rigid, planar framework is a potent pharmacophore for designing protein kinase inhibitors (PKIs), which are crucial for disrupting aberrant signalling pathways in cancerous cells . Researchers utilize this compound and its derivatives to target a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are frequently implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structure is amenable to extensive functionalization at various positions, allowing for detailed structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacological properties . Beyond oncology, this chemical scaffold has demonstrated significant value in infectious disease research, showing potent inhibitory activity against mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . The amine functionality at the 7-position and the phenyl group at the 5-position make it a versatile precursor for further synthetic transformations, including direct C-H functionalization, to create a diverse library of molecules for high-throughput screening and lead optimization . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H10N4/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,13H2

InChI Key

GGEVDDIFIGUHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. One common method includes the use of potassium hydrogen sulfate (KHSO₄) in aqueous media to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at C7

The 7-amino group in 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be introduced via substitution of a 7-chloro precursor. For example:

  • Synthesis of 7-amino derivatives :
    7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine reacts with primary or secondary amines (e.g., 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)ethan-1-amine) in the presence of N,N-diisopropylethylamine (DIPEA) under reflux conditions. This yields substituted 7-amine derivatives with moderate to high yields (50–85%) .

Reaction Conditions :

SubstrateAmine ReagentBaseSolventTemp (°C)Yield (%)
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine2-PyridinemethanamineDIPEADMF/Dioxane80–10050–85
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine2-(2-(TBDMSO)ethoxy)ethanamineDIPEADMF/Dioxane8050

Functionalization via Cross-Coupling

The pyrimidine and pyrazole rings enable site-selective cross-coupling:

  • Suzuki-Miyaura Coupling :
    Brominated derivatives at C3 or C5 undergo palladium-catalyzed coupling with arylboronic acids. For instance, 3-bromo-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine reacts with 4-fluorophenylboronic acid to introduce aryl groups at C3 .

  • Click Chemistry :
    Propargylated intermediates undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with glycosyl azides to form triazole-linked glycohybrids (yields up to 98%) .

Example :

text
7-O-Propargylated pyrazolo[1,5-a]pyrimidine + 1-Azidoglycoside → CuI, DIPEA, DMF, 60°C, 2h → Triazole-linked glycohybrid (Yield: 85–98%)[2]

Oxidation and Reduction

  • Oxidation :
    The pyrimidine ring’s electron-rich nature allows oxidation at C3 using Vilsmeier-Haack conditions (POCl₃/DMF), yielding formyl derivatives .

  • Reduction :
    Nitro groups at C5 are reduced to amines using H₂/Pd-C or NaBH₄, enhancing solubility and bioactivity .

Key Data :

Reaction TypeReagentsProductYield (%)
FormylationPOCl₃, DMF, 80°C3-Formyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine70–90
Nitro ReductionH₂ (1 atm), Pd/C, EtOH5-Amino-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine95

Cyclocondensation for Core Modification

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 1,3-biselectrophilic compounds (e.g., β-ketoesters) with 3-aminopyrazoles. Substituents at C3 and C5 are introduced by varying the electrophile and pyrazole starting materials .

Synthetic Pathway :

  • Step 1 : Condensation of 4-phenyl-1H-pyrazol-5-amine with 3-oxo-3-phenylpropanoate → 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Yield: 75%) .

  • Step 2 : Chlorination with POCl₃ → 7-chloro intermediate (Yield: 90%) .

  • Step 3 : Amination with amines → 7-amino derivatives .

Biological Activity-Driven Modifications

  • Antimycobacterial Derivatives :
    Introducing 3-(4-fluoro)phenyl and 5-alkyl/aryl groups enhances Mycobacterium tuberculosis inhibition (MIC: 0.2–1.6 µg/mL) .

  • Anticancer Glycohybrids :
    Triazole-linked derivatives show selective cytotoxicity against breast cancer cell lines (IC₅₀: 10–50 µM) .

Stability and Metabolic Considerations

  • Microsomal Stability :
    Mouse/human liver microsomal assays indicate moderate stability (t₁/₂: 30–60 min), with fluorinated analogs showing improved metabolic resistance .

  • hERG Inhibition :
    Select 7-amine derivatives exhibit low hERG channel liability (IC₅₀ > 10 µM), reducing cardiac toxicity risks .

Scientific Research Applications

Anticancer Applications

Overview:
The pyrazolo[1,5-a]pyrimidine scaffold, including 5-phenyl derivatives, has been extensively studied for its anticancer properties. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Mechanism of Action:
Research indicates that these compounds may inhibit critical pathways involved in cancer cell proliferation. For instance, they have been shown to target kinases that are often overactive in cancer cells.

Case Studies:

  • Study on MDA-MB-231 Cells: A synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols was tested for anticancer activity using the MTT assay. The results indicated varied growth inhibition across different concentrations, although some compounds showed no significant activity against breast cancer cells (MDA-MB-231) .
CompoundCell LineIC50 (µM)Activity Level
4aMDA-MB-23125Moderate
4bA17215High
4cRd (Rhabdomyosarcoma)10Very High

Antitubercular Activity

Overview:
Recent studies have identified pyrazolo[1,5-a]pyrimidin-7-amines as potential leads in the fight against tuberculosis (TB). The compound's ability to inhibit Mycobacterium tuberculosis has been highlighted through high-throughput screening.

Mechanism of Action:
The compounds operate through mechanisms distinct from traditional TB treatments, not interfering with cell wall biosynthesis but rather targeting metabolic pathways crucial for bacterial survival.

Case Studies:

  • In Vitro Studies: In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while effectively inhibiting M. tuberculosis growth within macrophages .
CompoundActivity Against TBCytotoxicityMechanism
P19EffectiveLowMetabolic pathway inhibition
P20ModerateModerateUnknown

Neurological Applications

Overview:
5-Phenylpyrazolo[1,5-a]pyrimidin-7-amines have also been explored for their potential in treating neurological disorders. These compounds are thought to modulate the activity of Eph receptors involved in neural regeneration.

Mechanism of Action:
The inhibition of specific kinases related to neuronal function suggests a pathway for promoting recovery from central nervous system injuries.

Case Studies:

  • Ephrin Receptor Kinase Inhibition: Research has shown that derivatives can stimulate neural regeneration and reverse neuronal degeneration in models of spinal cord injury .
CompoundTarget ReceptorEffect on Neurons
Compound AEphrin receptor kinaseRegeneration Stimulated
Compound Bc-KitNeuroprotection

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Anti-Tubercular Derivatives

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with 3-(4-fluorophenyl) and 5-aryl/heteroaryl substituents exhibit enhanced anti-TB activity. For example:

  • 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33): Displays an MIC of 0.12 µM against M.tb, outperforming non-fluorinated analogs .
  • 5-Phenyl derivatives with 7-(2-pyridylmethylamine) : Show improved liver microsomal stability (t½ > 60 min in human microsomes) and low hERG inhibition (IC50 > 30 µM), reducing cardiotoxicity risks .

Key SAR Insights :

  • Fluorine at position 3 enhances target binding through hydrophobic interactions.
  • Bulky 5-aryl groups (e.g., 4-isopropylphenyl) improve metabolic stability but reduce solubility.

Anticancer Derivatives

  • 5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine : Inhibits tubulin polymerization (IC50 = 1.8 µM) and demonstrates moderate activity against HeLa cells .

Triazolo[1,5-a]pyrimidine Analogues

Triazolo[1,5-a]pyrimidines differ in their core structure (triazole vs. pyrazole fusion) but share similar substitution patterns.

Antimalarial Agents

  • N,5-Dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine : Exhibits the highest docking score (-31.37 kcal/mol) against Plasmodium falciparum DHOD enzyme, indicating strong binding affinity .

Anticancer Agents

  • 5-Chloro-6-(trifluorophenyl)-N-(1,1,1-trifluoropropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Promotes tubulin polymerization (EC50 = 0.5 µM) and overcomes multidrug resistance in xenograft models .

Key SAR Insights :

  • Trifluoroalkyl groups at position 5 enhance potency by increasing lipophilicity.
  • Ortho-fluoro substituents on phenyl rings improve tubulin binding.

Hybrid and Modified Derivatives

Pyrazolo-Triazolo Hybrids

  • N-(Benzo[b]thiophen-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine : Combines pyrazole and triazole motifs, showing hypothetical antimalarial activity (pEC50 = 8.95) superior to parent scaffolds .

Alkyl-Substituted Derivatives

  • 2-Ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine : Retains anti-TB activity (MIC = 0.25 µM) but exhibits reduced microsomal stability compared to aryl-substituted analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Potency (IC50/MIC) Reference
This compound Pyrazolo[1,5-a]pyrimidine 5-Ph, 7-NH2 Anti-TB, Anticancer 0.12 µM (M.tb)
Ametoctradin Triazolo[1,5-a]pyrimidine 5-Et, 6-Oct, 7-NH2 Fungicide N/A
N-(3-Chlorophenyl)-5-methyl-triazolo[...]-7-amine Triazolo[1,5-a]pyrimidine 3-Cl-Ph, 5-Me Antimalarial -31.37 kcal/mol*
5-Chloro-3-(2,4-diCl-Ph)-...pyrazolo[...]-7-amine Pyrazolo[1,5-a]pyrimidine 5-Cl, 3-(2,4-diCl-Ph), 7-NH-(3-MeO-Ph) Anticancer 1.8 µM (tubulin)
2-Ethyl-5-Me-3-Ph-pyrazolo[...]-7-amine Pyrazolo[1,5-a]pyrimidine 2-Et, 5-Me, 3-Ph, 7-NH-(pyridin-2-ylmethyl) Anti-TB 0.25 µM (M.tb)

Docking score against *P. falciparum DHOD.

Biological Activity

5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including anticancer, antibacterial, and antiviral effects. The core structure of these compounds allows for various substitutions that can enhance their biological efficacy.

This compound primarily targets cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 leads to significant alterations in cell cycle progression, making this compound a candidate for cancer therapy. Additionally, it has shown potential in inhibiting mycobacterial ATP synthase, suggesting applications in treating tuberculosis .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : The compound inhibits CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antitubercular Activity : It has been investigated for its ability to inhibit Mycobacterium tuberculosis growth by targeting ATP synthase .
  • Antibacterial and Antiparasitic Properties : Related compounds have shown activity against various pathogens including Plasmodium falciparum and Leishmania species .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its substituents. Research indicates that modifications at the 3 and 5 positions of the phenyl ring can significantly alter its biological activity. For instance:

Substituent Position Effect on Activity
3-positionModulates binding affinity to CDK2
5-positionAffects lipophilicity and cellular uptake

Studies have shown that compounds with fluorine substitutions at the para position exhibit increased potency due to enhanced metabolic stability .

Case Studies

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Properties : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibited significant cytotoxicity against various cancer cell lines through CDK2 inhibition .
  • Antitubercular Activity : High-throughput screening identified several pyrazolo[1,5-a]pyrimidine derivatives with promising activity against M. tuberculosis, with some showing low cytotoxicity and good stability in biological systems .
  • Antiparasitic Effects : Research indicated that certain derivatives could act as inhibitors against P. falciparum, showcasing their potential in treating malaria .

Q & A

Q. What are the common synthetic routes for 5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what key reagents/conditions are required?

The synthesis typically involves multi-step protocols starting with cyclization of pyrazole and pyrimidine precursors. For example:

  • Step 1 : Cyclocondensation of 5-amino-pyrazole derivatives with β-keto esters or enaminones under reflux in acetic acid or ethanol .
  • Step 2 : Functionalization at position 7 via nucleophilic substitution or coupling reactions. Aromatic amines (e.g., aniline derivatives) are introduced using Pd-catalyzed cross-coupling or direct amination in DMF at 80–100°C .
  • Key reagents : Hydrazine hydrate, trifluoroacetic anhydride (for cyclization), and palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

  • 1H/13C NMR : Assignments focus on aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). The pyrimidine C-7 carbon typically resonates at δ 155–160 ppm .
  • X-ray crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) confirms regioselectivity and bond angles. For example, compound 7c (a bromo-substituted analog) showed a dihedral angle of 12.3° between pyrazole and pyrimidine rings .
  • HRMS : Exact mass analysis (e.g., ESI+) validates molecular formulas, with error margins < 2 ppm .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ = 12–45 nM) by disrupting vinca alkaloid binding sites .
  • Antimycobacterial effects : MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis via undefined targets, possibly linked to the phenyl and pyridylmethylamine substituents .
  • Enzyme inhibition : Moderate activity against CDK2 (IC₅₀ = 80 nM) and PTPN2 (IC₅₀ = 150 nM) due to hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity is influenced by:

  • Catalyst design : A novel thiourea catalyst (e.g., 10 mol%) directs cyclization to the pyrimidine C-7 position, achieving >90% regioselectivity in one-pot reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) at position 5 enhance nucleophilic attack at C-7 by destabilizing alternative intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor C-7 functionalization over C-3 due to transition-state stabilization .

Q. How do structural modifications at position 3 and 5 impact biological potency in antimycobacterial derivatives?

  • Position 3 : Introduction of a 4-fluorophenyl group increases lipophilicity (logP = 3.2), enhancing membrane permeability and reducing MIC values by 4-fold compared to unsubstituted analogs .
  • Position 5 : Methyl or trifluoromethyl groups improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduce solubility. Balancing these via hydrophilic substituents (e.g., dimethylaminoethoxy) maintains potency while improving pharmacokinetics .

Q. What strategies resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Dynamic NMR : Variable-temperature 1H NMR distinguishes tautomeric forms (e.g., amine vs. imine) in DMSO-d₆, resolving split peaks at 25°C .
  • Isotopic labeling : 15N-labeled analogs clarify ambiguous coupling patterns in crowded aromatic regions .
  • Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts within 0.3 ppm of experimental data, aiding assignments .

Q. How can low yields in the final amination step be addressed?

  • Optimized coupling conditions : Using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene at 110°C increases yields from 40% to 75% by minimizing β-hydride elimination .
  • Microwave-assisted synthesis : Short reaction times (30 minutes vs. 12 hours) reduce decomposition pathways, improving isolated yields by 20% .
  • Protecting groups : Temporary Boc protection of the amine prevents side reactions during intermediate steps, with deprotection using TFA/CH₂Cl₂ (1:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.